5,5'-Disulfanediylbis(pentan-1-ol)

Description

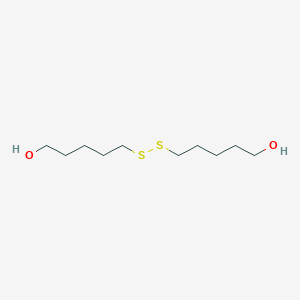

5,5'-Disulfanediylbis(pentan-1-ol) is a disulfide-linked compound featuring two pentan-1-ol chains connected via a sulfur-sulfur (S–S) bond. This structural motif imparts unique physicochemical properties, including redox sensitivity due to the disulfide bond and hydrophilicity from the terminal hydroxyl groups.

Properties

Molecular Formula |

C10H22O2S2 |

|---|---|

Molecular Weight |

238.4 g/mol |

IUPAC Name |

5-(5-hydroxypentyldisulfanyl)pentan-1-ol |

InChI |

InChI=1S/C10H22O2S2/c11-7-3-1-5-9-13-14-10-6-2-4-8-12/h11-12H,1-10H2 |

InChI Key |

UJKICTBMGHXJPW-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CCSSCCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Disulfanediylbis(pentan-1-ol) typically involves the reaction of 5-mercaptopentan-1-ol with an oxidizing agent to form the disulfide bond. One common method includes dissolving 5-mercaptopentan-1-ol in methanol and titrating with a solution of iodine in methanol until the color of iodine remains. The excess iodine is then quenched with a saturated solution of sodium bisulfite .

Industrial Production Methods

Industrial production methods for 5,5’-Disulfanediylbis(pentan-1-ol) are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5’-Disulfanediylbis(pentan-1-ol) can undergo various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

Reduction: The disulfide bond can be reduced to form thiols.

Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Iodine in methanol is commonly used for the oxidation of thiols to disulfides.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfides to thiols.

Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to form esters or ethers from the hydroxyl groups.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Thiols.

Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

5,5’-Disulfanediylbis(pentan-1-ol) has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Can be used in the study of disulfide bond formation and reduction in proteins.

Industry: May be used in the production of polymers and other materials that require disulfide linkages.

Mechanism of Action

The mechanism of action of 5,5’-Disulfanediylbis(pentan-1-ol) primarily involves its ability to form and break disulfide bonds. This property is crucial in redox biology, where disulfide bonds play a significant role in protein folding and stability. The compound can interact with thiol groups in proteins, leading to the formation or reduction of disulfide bonds, thereby affecting the protein’s structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The disulfanediyl group is a common feature in several compounds, but substituents significantly alter properties:

Key Observations :

- Hydrophilicity : The hydroxyl groups in 5,5'-Disulfanediylbis(pentan-1-ol) enhance water solubility compared to tetrazole or thiadiazole derivatives, which are more lipophilic due to aromatic rings .

- Redox Behavior : All disulfide-containing compounds share susceptibility to reductive cleavage (e.g., by glutathione), but stability varies with substituents. For example, electron-withdrawing groups (e.g., nitro in 2.3.6) may accelerate disulfide bond reduction .

Physicochemical Properties

Melting points and spectral data from analogous compounds suggest trends:

Key Observations :

- Melting Points : Hydroxyl groups in the target compound may elevate its melting point compared to nitro- or methoxy-substituted thiadiazoles, but direct data is lacking.

- Spectral Signatures : FT-IR and NMR spectra of bis-Schiff base thiadiazoles (e.g., –C=N– stretch at ~1600 cm⁻¹, –S–S– at ~500 cm⁻¹) provide a framework for predicting the target compound’s spectral features .

Key Observations :

- Anticonvulsant Potential: Hydantoin derivatives with disulfide bonds () suggest that 5,5'-Disulfanediylbis(pentan-1-ol) could be modified for neurological applications, though its hydroxyl groups may require structural optimization for blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.